Methyl propionate

概述

描述

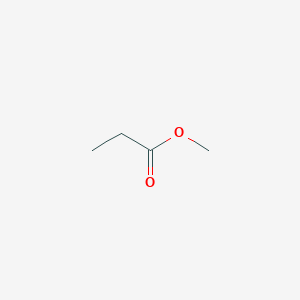

Methyl propionate (CH₃CH₂COOCH₃) is an ester derived from propionic acid and methanol. It is a colorless liquid with a fruity odor, widely used as a solvent, chemical intermediate, and flavoring agent . Key properties include a molecular weight of 102.13 g/mol, a boiling point of 79.6°C, and a density of 0.915 g/cm³. Its applications span pharmaceuticals, agrochemicals, coatings, and astrochemical research .

准备方法

Esterification of Propionic Acid with Methanol

The esterification of propionic acid (CH₃CH₂COOH) with methanol (CH₃OH) remains the most straightforward method for synthesizing methyl propionate. This acid-catalyzed reaction follows the general equilibrium:

Traditional Homogeneous Acid Catalysis

Concentrated sulfuric acid (H₂SO₄) has historically served as a catalyst for this reaction, achieving yields exceeding 80% under reflux conditions (110–120°C) . However, drawbacks include corrosiveness, difficulty in catalyst recovery, and side reactions such as sulfonation. Recent studies have focused on replacing H₂SO₄ with recyclable solid acid catalysts to improve sustainability .

Heterogeneous Catalysis with Ion Exchange Resins

Industrial processes increasingly employ gel-type strongly acidic ion exchange resins, such as Dowex 50W×2 or 50W×4. These resins, composed of styrene-divinylbenzene copolymers functionalized with sulfonic acid groups, enable continuous operation in fixed-bed reactors. For example, a 1000 L reactor charged with 20 kg of Dowex 50W×2 resin achieved 98% conversion at 103–108°C with a methanol-to-propionic acid molar ratio of 1.2:1 . The resin’s mesoporous structure (2–4 nm pore size) and high acid capacity (4.7 mmol H⁺/g) facilitate efficient mass transfer and minimal byproduct formation .

Advanced Sulfonic Acid Functionalized Catalysts

Innovative catalysts like sulfonic acid-functionalized poly(divinylbenzene-4-vinylpyridine) (m-poly(DVB-4VP-SO₃H)) and poly(ethylene glycol dimethacrylate-1-vinyl-1,2,4-triazole) (poly(EGDMA-VTAZ-SO₃H)) exhibit superior activity. m-poly(DVB-4VP-SO₃H) demonstrated a turnover frequency (TOF) 4× higher than Amberlyst-15 at 333 K, with an apparent activation energy () of 38.5 kJ/mol . Similarly, poly(EGDMA-VTAZ-SO₃H) achieved and maintained >90% activity after four cycles, highlighting its reusability .

Table 1: Comparative Performance of Esterification Catalysts

| Catalyst | Temperature (°C) | Conversion (%) | (kJ/mol) | Reusability (Cycles) |

|---|---|---|---|---|

| H₂SO₄ | 110–120 | 80–85 | - | 0 |

| Dowex 50W×2 | 103–108 | 98 | - | >10 |

| m-poly(DVB-4VP-SO₃H) | 60 | 95 | 38.5 | 5 |

| poly(EGDMA-VTAZ-SO₃H) | 60 | 97 | 41.6 | 4 |

Carboalkoxylation of Ethylene

The carboalkoxylation of ethylene (C₂H₄) with carbon monoxide (CO) and methanol offers a feedstock-efficient route, bypassing propionic acid intermediates. The reaction proceeds as:

Nickel and Palladium Complex Catalysts

Early industrial methods employed nickel carbonyl (Ni(CO)₄) or palladium(0) complexes under high pressures (20–30 bar) and temperatures (150–200°C) . Modern advancements, such as the RuCl₃-NR₄I-NR₃ system, achieve TOFs up to 2000 h⁻¹ in dimethylformamide (DMF) solvent, though solvent recovery remains challenging .

Palladium-Based Composite Catalysts

A breakthrough method disclosed in CN103319337A utilizes a Pd(OAc)₂-Co/Ni/Ru promoter system with H₂SO₄ and PPh₃. At 100°C and 6 bar (CO:C₂H₄ = 1:1), this system achieves 95% yield with a TOF of 2168 h⁻¹ . Water (0.16 wt% in methanol) enhances catalyst stability by forming Pd-H intermediates, critical for the catalytic cycle . Supported ionic liquid phase (SILP) catalysts further enable gas-phase continuous production, achieving 99% selectivity at 120°C .

Table 2: Carboalkoxylation Catalytic Systems

| Catalyst System | Pressure (bar) | Temperature (°C) | Yield (%) | Selectivity (%) |

|---|---|---|---|---|

| Ni(CO)₄ | 30 | 200 | 70 | 85 |

| RuCl₃-NR₄I-NR₃ | 10 | 120 | 88 | 92 |

| Pd(OAc)₂-Co-PPh₃-H₂SO₄ | 6 | 100 | 95 | 98 |

| SILP-Pd | 5 | 120 | 90 | 99 |

Alternative Synthesis Routes

Hydroesterification of Methyl Formate

The Ru-catalyzed reaction of ethylene with methyl formate (HCOOCH₃) produces this compound via:

This method, though less common, avoids CO handling and achieves 85% yield at 150°C .

Enzymatic Esterification

Emerging biocatalytic methods using lipases (e.g., Candida antarctica) operate under mild conditions (40°C, pH 7). While promising for niche applications, industrial scalability remains limited by enzyme cost and slow reaction rates () .

Mechanistic and Kinetic Insights

Esterification Mechanisms

In H₂SO₄-catalyzed esterification, protonation of the carboxylic acid precedes nucleophilic attack by methanol, followed by dehydration. Solid acid catalysts follow a similar pathway but with adsorption-desorption kinetics governed by Brønsted acid sites .

Palladium-Catalyzed Carbonylation

The Pd-H cycle involves ethylene insertion into a Pd-H bond, CO coordination, and methoxycarbonylation to form this compound. In situ NMR studies confirm the intermediacy of Pd-COOCH₃ species, which decompose to regenerate Pd-H in the presence of H₂O .

Industrial and Environmental Considerations

Carboalkoxylation dominates industrial production due to lower feedstock costs (ethylene vs. propionic acid). However, esterification remains relevant for small-scale or bio-based propionic acid derivatives. Environmental assessments favor immobilized catalysts (e.g., Dowex resins) for reduced waste and energy consumption.

化学反应分析

Types of Reactions: Methyl propionate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce propionic acid.

Reduction: It can be reduced to form propanol.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products:

Oxidation: Propionic acid.

Reduction: Propanol.

Substitution: Various substituted esters depending on the nucleophile used.

科学研究应用

Chemical Synthesis

Methyl propionate is utilized extensively as a chemical intermediate in the synthesis of various compounds. Its role in esterification and transesterification reactions allows for the production of other valuable chemicals. Notably, it is a precursor for methyl methacrylate (MMA), which is essential in manufacturing polymethyl methacrylate (p-MMA), a widely used polymer in glass and medical devices .

Table 1: Key Chemical Reactions Involving this compound

| Reaction Type | Product | Application |

|---|---|---|

| Esterification | Methyl Methacrylate | Production of acrylic plastics |

| Transesterification | Various Esters | Synthesis of pharmaceuticals |

| Hydrodeoxygenation | Hydrocarbon Fuels | Green fuel production |

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as an intermediate for synthesizing various drugs. It has been identified in the synthesis of antifungal agents and anti-inflammatory drugs. For instance, it has been appended to classical drug templates to enhance efficacy .

Case Study: Drug Development

A study highlighted the use of this compound in developing β-adrenergic receptor antagonists, demonstrating its utility in medicinal chemistry for creating potent nonpeptide drugs .

Agricultural Uses

This compound is also found in the formulation of certain pesticides and herbicides. Its properties allow it to act effectively as a solvent for active ingredients, enhancing their efficacy and stability .

Flavoring and Fragrance Industry

The compound's sweet, fruity aroma makes it valuable in the food industry for creating artificial flavors and fragrances. It is commonly used to enhance the taste of candies, beverages, and perfumes due to its pineapple-like scent .

Table 2: Applications in Flavoring

| Product Type | Usage |

|---|---|

| Candies | Flavor enhancer |

| Beverages | Aroma component |

| Perfumes | Fragrance ingredient |

Environmental Impact and Production Methods

Recent studies have focused on more sustainable production methods for this compound. The supercritical CO₂ process has been shown to significantly reduce greenhouse gas emissions compared to traditional methods. This innovative approach not only enhances yield but also minimizes environmental impact .

Table 3: Comparison of Production Methods

| Method | CO₂ Emission Impact | Yield (%) |

|---|---|---|

| Lucite Alpha Process | High | 90 |

| Supercritical CO₂ Process | Negative (reduction) | Improved yield |

作用机制

The mechanism of action of methyl propionate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to produce methanol and propionic acid. The hydrolysis reaction is catalyzed by esterases, which are enzymes that break down esters into their corresponding alcohols and acids .

相似化合物的比较

Table 1: Solvent Comparison for 5-HMF Extraction

| Solvent | Distribution Coefficient (R) | Safety Classification |

|---|---|---|

| Ethyl acetate | 4.23 | Recommended |

| Benzyl alcohol | 3.98 | Problematic |

| Dichloromethane | 3.65 | Hazardous |

| Methyl propionate | 3.50 | Recommended |

This compound’s balanced performance and low toxicity make it a sustainable alternative to hazardous solvents like dichloromethane .

Enzymatic Reactivity

In lipase-catalyzed hydrolysis, this compound behaves similarly to other short-chain esters. For instance:

- Methyl acetate hydrolyzes faster due to its smaller size.

- Methyl butyrate and methyl laurate exhibit slower hydrolysis due to longer alkyl chains .

Table 2: Hydrolysis Rates of Esters by Lipase

| Ester | Hydrolysis Rate (Relative) | Products |

|---|---|---|

| Methyl acetate | High | Methanol + Acetate |

| This compound | Moderate | Methanol + Propionate |

| Methyl butyrate | Low | Methanol + Butyrate |

The reactivity trend reflects steric and hydrophobic effects, with this compound offering a middle ground between volatility and reactivity .

Astrophysical Significance

This compound’s infrared (IR) spectrum has been characterized for astrochemical identification, with peaks at 1,740 cm⁻¹ (C=O stretch) and 1,200 cm⁻¹ (C-O-C stretch).

生物活性

Methyl propionate (MP) is an ester derived from propionic acid and methanol. Its biological activity has garnered interest due to its potential applications in various fields, including agriculture, medicine, and environmental science. This article explores the biological properties of this compound, emphasizing its effects on plant growth, microbial interactions, and potential therapeutic uses.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₄H₈O₂

- Molecular Weight : 88.11 g/mol

- Appearance : Colorless liquid with a fruity odor

- Boiling Point : Approximately 104 °C

Biological Activity Overview

This compound exhibits various biological activities that can influence plant growth and microbial behavior. Key areas of research include:

- Plant Growth Regulation

- Microbial Interactions

- Potential Therapeutic Applications

1. Plant Growth Regulation

Research indicates that this compound can act as a growth regulator in plants. A study demonstrated that exposure to this compound enhances lateral root formation while inhibiting primary root elongation in certain plant species. This effect is mediated through auxin metabolism and signaling pathways.

- Case Study : In a controlled experiment involving Arabidopsis thaliana, treatment with this compound at concentrations of 40 μM and 80 μM resulted in significant changes in root morphology. The primary root (PR) length was reduced, while lateral root formation was increased, suggesting a shift in resource allocation towards lateral root development .

| Treatment Concentration (μM) | Primary Root Length (mm) | Lateral Root Count |

|---|---|---|

| Control | 25.0 | 5 |

| 40 | 18.5 | 10 |

| 80 | 15.0 | 12 |

2. Microbial Interactions

This compound also plays a role in microbial ecology, particularly as a root exudate influencing soil microbial communities. Its presence can attract beneficial microorganisms that enhance nutrient uptake and promote plant health.

- Research Finding : A study identified this compound as a key compound exuded by plant roots that stimulates the growth of specific beneficial bacteria, enhancing their ability to fix nitrogen and improve soil fertility .

3. Potential Therapeutic Applications

The therapeutic potential of this compound has been explored in various contexts, including its use as a solvent or carrier for drug delivery systems. Its low toxicity profile makes it an attractive candidate for pharmaceutical applications.

- Research Insight : Investigations into the use of this compound in drug formulations have shown promising results regarding its ability to enhance the solubility and bioavailability of poorly soluble drugs .

Environmental Impact

The production methods for this compound have been evaluated for their environmental sustainability. Recent studies highlight the benefits of using supercritical CO₂ processes for synthesizing this compound, which significantly reduces greenhouse gas emissions compared to traditional methods.

| Production Method | CO₂ Emissions (g CO₂/kg MP) | Environmental Rating |

|---|---|---|

| Traditional Process | 150 | Poor |

| Supercritical CO₂ Process | -30 | Excellent |

常见问题

Basic Research Questions

Q. How is microwave spectroscopy applied to determine the rotational dynamics and structural parameters of methyl propionate?

Microwave spectroscopy involves broadband scans (e.g., 9.5–12.0 GHz) to identify rotational transitions, followed by high-resolution measurements to resolve torsional splittings caused by internal methyl group rotations. Computational tools like XIAM (Combined Axis Method) and BELGI-Cs-2tops (rho-axis method) are used to fit rotational constants, centrifugal distortion terms, and internal rotation barriers. These codes account for torsional-rotational coupling and symmetry considerations, achieving root-mean-square (rms) deviations close to experimental accuracy (~3–4 kHz) .

Q. What computational methods reliably predict this compound’s conformers and rotational barriers?

The MP2/6-311++G(d,p) level of theory accurately identifies conformers (e.g., trans-Cs and trans-C1) and calculates potential energy surfaces for methyl group rotations. Density functional theory (DFT) with the B3LYP functional supplements these results. Barriers to internal rotation (e.g., 429 cm⁻¹ for methoxy methyl and 820 cm⁻¹ for propionyl methyl) are derived from Fourier coefficients of torsional potentials, validated against microwave data .

Q. Why is only the trans-Cs conformer observed in molecular beam experiments?

Quantum chemical calculations (MP2/6-311++G(d,p)) show the trans-C1 conformer is 2.1 kJ/mol higher in energy than trans-Cs. At beam temperatures (~10 K), Boltzmann factors render trans-C1 populations negligible (~10⁻¹¹). Rapid interconversion during nozzle expansion further ensures only trans-Cs is detected .

Q. How are isotopic variants (e.g., ¹³C) accounted for in spectral analysis?

Low-intensity spectral lines are attributed to ¹³C isotopologues, with four possible carbon positions. High-intensity lines from the dominant trans-Cs conformer are prioritized for assignment. Isotopic shifts are modeled using rigid rotor predictions and torsional coupling parameters .

Advanced Research Questions

Q. How can discrepancies between quantum-chemical and experimental internal rotation barriers be resolved?

Computed barriers (e.g., 509 cm⁻¹ and 956 cm⁻¹ for methoxy and propionyl groups at MP2/6-311++G(d,p)) overestimate experimental values by ~16–18%. These errors arise from approximations in torsional potential parameterization and electron correlation effects. Calibration against microwave-derived barriers (e.g., 429 cm⁻¹ and 820 cm⁻¹) improves predictive accuracy .

Q. What challenges arise in analyzing spectra of molecules with two inequivalent methyl rotors?

High parameter correlation (e.g., between barrier heights , rotation-torsion coupling terms , ) complicates fitting. The BELGI-Cs-2tops code addresses this by fixing parameters for the higher-barrier rotor (propionyl methyl) based on structural data. Only torsional ground-state () transitions are used to avoid overfitting .

Q. What methodological considerations are critical for catalytic synthesis of methyl methacrylate from this compound?

Aldol condensation with formaldehyde over Cs–P/γ-Al₂O₃ catalysts requires optimizing acid site density (via Fe modification) and reaction conditions (temperature, pressure). Kinetic studies focus on methanol dehydrogenation, formaldehyde condensation, and transesterification steps. Catalyst lifetime (>260 hours) is assessed through fixed-bed reactor trials .

Q. How do torsional splittings (A/E symmetry components) inform spectral assignments?

Methoxy methyl torsion splits transitions into A/E components, while propionyl methyl torsion further splits these into AA/AE/EA/EE/EE* sub-components. Local symmetry labels (e.g., AA↔A₁/A₂) correspond to permutation-inversion group G₁₈. XIAM predicts splittings (e.g., AA-EA: few MHz; AE-EE: ~kHz), guiding high-resolution measurements .

属性

IUPAC Name |

methyl propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O2/c1-3-4(5)6-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJUFJBKOKNCXHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O2, Array | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027201 | |

| Record name | Methyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

88.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl propionate appears as a clear colorless liquid. Flash point 28 °F. Density about the same as water. Vapors heavier than air. May irritate skin, eyes, and mucous membranes. Used for flavoring and as a solvent., Colorless liquid; [Merck Index], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless to pale yellow liquid with a fruity, rum odour | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

175.5 °F at 760 mmHg (NTP, 1992), 79.8 °C, 79.00 to 80.00 °C. @ 760.00 mm Hg, 80 °C | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

28 °F (NTP, 1992), 28 °F (-2 °C) (CLOSED CUP), -2 °C c.c. | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

50 to 100 mg/mL at 72 °F (NTP, 1992), COMPLETELY MISCIBLE WITH PROPYLENE GLYCOL, Soluble in most organic solvents., Soluble in acetone; miscible in ethanol, ethyl ether., In water, 62,370 mg/l @ 25 °C, 62.4 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C:, miscible with alcohol, ether, propylene glycol; soluble 1 ml in 16 ml water | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.937 at 39 °F (NTP, 1992) - Less dense than water; will float, 0.915 @ 20 °C/4 °C, /Bulk density/ (wt/gal)=7.58 lb, Relative density (water = 1): 0.92, 0.912-0.918 | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Methyl propionate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/237/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.03 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.03 (Air= 1), Relative vapor density (air = 1): 3 | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 52 °F (NTP, 1992), 84.0 [mmHg], Vapor pressure= 40 mm Hg @ 11.0 °C, 84.04 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 8.5 | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl propionate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6140 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Colorless liq | |

CAS No. |

554-12-1 | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl propionate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=554-12-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl propionate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000554121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL PROPIONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl propionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.238 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PROPIONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NB21C0D33W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-125 °F (NTP, 1992), -87.5 °C, -88 °C | |

| Record name | METHYL PROPIONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1129 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL PROPIONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5688 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl propionate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030062 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | METHYL PROPIONATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1029 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。